Sulfo-Cy5 amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H52N4O7S2 |

|---|---|

Molecular Weight |

741.0 g/mol |

IUPAC Name |

(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) |

InChI Key |

YAAUASLQACUDFY-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Sulfo-Cy5 Amine in Advanced Biological Research: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application and methodology of Sulfo-Cy5 amine, a versatile near-infrared fluorescent dye. This document provides an in-depth overview of its properties, detailed experimental protocols, and data presentation to facilitate its integration into pioneering research.

This compound is a water-soluble, near-infrared (NIR) fluorescent dye that has become an indispensable tool in a wide array of biological research and drug development applications.[1][2][3] Its exceptional brightness, high photostability, and minimal background autofluorescence in biological samples make it a superior choice for sensitive and high-contrast imaging and detection.[4] The presence of a primary amine group allows for its covalent conjugation to a variety of biomolecules, enabling the precise tracking and quantification of their dynamics and localization within complex biological systems.[1]

Core Properties and Advantages of this compound

The utility of this compound in research is underpinned by its distinct physicochemical and spectral properties. The inclusion of sulfonate groups significantly enhances its water solubility, making it highly compatible with aqueous buffers used in most biological experiments and reducing the potential for aggregation. This far-red dye is optimally excited by 633 nm or 647 nm laser lines, and its emission in the near-infrared spectrum minimizes interference from the natural autofluorescence of cells and tissues, leading to a high signal-to-noise ratio.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λmax) | ~646 nm | |

| Maximum Emission Wavelength (λmax) | ~662 nm | |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.28 | |

| Molecular Weight | ~741 g/mol | |

| Solubility | Water, DMSO, DMF |

Key Applications in Research and Drug Development

The versatility of this compound allows for its application in a multitude of research areas:

-

Fluorescence Microscopy: Enables high-contrast imaging of cellular and subcellular structures with minimal background interference.

-

Flow Cytometry: Provides a bright and distinct signal for the precise identification, quantification, and sorting of specific cell populations.

-

In Vivo Imaging: Its near-infrared emission allows for deep tissue imaging with reduced light scattering and absorption by biological tissues.

-

Bioconjugation: The primary amine group serves as a reactive handle for covalent labeling of proteins, antibodies, peptides, nucleic acids, and other biomolecules.

-

Immunoassays: Utilized in various immunoassay formats for sensitive detection of antigens and antibodies.

-

Nucleic Acid Labeling: Can be incorporated into DNA or RNA probes for applications such as fluorescence in situ hybridization (FISH).

Experimental Protocols

I. Covalent Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups (e.g., on aspartic and glutamic acid residues) using a two-step carbodiimide crosslinking reaction.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC to the protein solution to a final concentration of 2-10 mM.

-

Immediately add Sulfo-NHS to a final concentration of 5-25 mM.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Crosslinkers: Remove excess and unreacted EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

Conjugation with this compound:

-

Immediately add this compound to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended as a starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching of the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

-

Purification of the Conjugate: Separate the Sulfo-Cy5-labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization of the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Calculating the Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max = Absorbance of the conjugate at ~646 nm

-

A_280 = Absorbance of the conjugate at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

-

ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹)

-

CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.04 for Cy5 dyes)

An optimal DOL for most applications is typically between 2 and 8. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.

II. Enzymatic Labeling

While less common for amine-containing dyes compared to other functionalities, enzymatic labeling offers a high degree of site-specificity. Enzymes like microbial transglutaminase (MTG) can catalyze the formation of an isopeptide bond between a primary amine (from this compound) and the side chain of a glutamine residue within a specific recognition sequence engineered into the target protein.

General Principle:

-

Protein Engineering: The target protein is genetically engineered to include a recognition sequence for the specific enzyme (e.g., a Q-tag for MTG).

-

Enzymatic Reaction: The engineered protein is incubated with this compound in the presence of the corresponding enzyme.

-

Purification: The labeled protein is purified from the reaction mixture to remove the enzyme and unreacted dye.

III. Fluorescence Microscopy with Sulfo-Cy5 Labeled Probes

This protocol provides a general guideline for using Sulfo-Cy5 labeled antibodies for immunofluorescence imaging of cultured cells.

Materials:

-

Cultured cells on coverslips or in imaging dishes

-

Sulfo-Cy5 labeled antibody

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (PBS)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Fixation: Wash the cells with PBS and then fix with Fixation Buffer for 10-15 minutes at room temperature.

-

Permeabilization (for intracellular targets): If targeting an intracellular protein, wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the Sulfo-Cy5 labeled primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging:

-

Use a fluorescence microscope equipped with a laser line suitable for exciting Cy5 (e.g., 633 nm or 640 nm).

-

Use an appropriate emission filter to collect the fluorescence signal (e.g., a long-pass filter around 660 nm).

-

Optimize imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing photobleaching.

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive EDC/Sulfo-NHS- Incorrect buffer pH- Presence of amine-containing buffers (e.g., Tris) | - Use fresh EDC and Sulfo-NHS solutions.- Ensure Activation Buffer is at pH 6.0 and Coupling Buffer is at pH 7.2-7.5.- Use amine-free buffers for the conjugation reaction. |

| Protein Precipitation | - Over-labeling of the protein- High concentration of organic solvent (if used) | - Reduce the molar excess of this compound.- Decrease the reaction time.- Ensure the final concentration of any organic solvent is low. |

| High Background in Imaging | - Incomplete removal of unbound dye- Non-specific antibody binding | - Ensure thorough purification of the conjugate.- Optimize the blocking step with a suitable blocking agent.- Titrate the antibody to its optimal concentration. |

| Weak Fluorescence Signal | - Low degree of labeling- Photobleaching | - Optimize the labeling reaction to increase the DOL.- Use an antifade mounting medium.- Minimize exposure to excitation light and use the lowest possible laser power. |

This technical guide provides a foundational understanding and practical protocols for the effective use of this compound in research. For specific applications, further optimization of the described methods may be necessary to achieve the best results.

References

Sulfo-Cy5 Amine: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 amine, a near-infrared fluorescent dye widely utilized in biological and biomedical research. This document details its chemical structure, physicochemical and spectral properties, and provides detailed protocols for its application in bioconjugation, immunofluorescence, and flow cytometry.

Core Properties of this compound

This compound is a derivative of the cyanine dye Cy5, featuring one or more sulfonate groups that confer high water solubility.[1] This property is advantageous for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[2] The primary amine group provides a reactive handle for covalent attachment to various functional groups on biomolecules.

Physicochemical and Spectral Properties

The key physicochemical and spectral properties of this compound are summarized in the table below, compiled from multiple sources to ensure accuracy.

| Property | Value | Citations |

| Molecular Formula | C₃₈H₅₂N₄O₇S₂ | [3] |

| Molecular Weight | ~740.98 g/mol | [3] |

| CAS Number | 2183440-44-8 | [4] |

| Appearance | Dark blue solid | |

| Solubility | Good solubility in water, DMSO, and DMF | |

| Excitation Maximum (λex) | ~646 nm | |

| Emission Maximum (λem) | ~662 nm | |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.28 | |

| Storage Conditions | Store at -20°C in the dark, desiccated. |

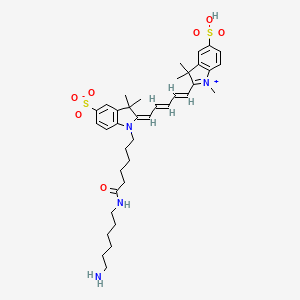

Chemical Structure of this compound

The chemical structure of this compound consists of two indolenine rings linked by a polymethine chain, which forms the core fluorophore. The sulfonate groups enhance water solubility, and the terminal primary amine is available for conjugation reactions.

Caption: A simplified diagram illustrating the core components of the this compound chemical structure.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, focusing on the use of its N-hydroxysuccinimide (NHS) ester derivative for labeling primary amines on proteins and oligonucleotides.

Protein and Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling (DOL) without compromising protein function.

Materials:

-

Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cy5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

If the protein solution contains primary amines (e.g., Tris or glycine buffers), it must be dialyzed against PBS, pH 7.2-7.4.

-

Adjust the protein concentration to 2-10 mg/mL in PBS.

-

Add the Labeling Buffer to the protein solution to achieve a final pH of 8.5-9.0. A common method is to add 1/10th volume of 1 M sodium bicarbonate, pH 9.0.

-

-

Dye Preparation:

-

Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is recommended.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.2-7.4.

-

Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will elute first as a colored band.

-

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

-

The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

-

A_max is the absorbance at ~650 nm.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Sulfo-Cy5 (~271,000 M⁻¹cm⁻¹).

-

CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

-

-

Immunofluorescence Staining Workflow

This protocol outlines a typical workflow for immunofluorescence staining of cultured cells using a primary antibody followed by a Sulfo-Cy5-conjugated secondary antibody.

Caption: A flowchart illustrating the key steps in a typical indirect immunofluorescence staining protocol.

Flow Cytometry Staining and Analysis Workflow

This protocol describes a general workflow for staining a single-cell suspension for flow cytometry analysis using a Sulfo-Cy5-conjugated antibody.

Materials:

-

Single-cell suspension (1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Sulfo-Cy5 conjugated antibody

-

(Optional) Fc block reagent

-

(Optional) Viability dye

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample of interest.

-

Wash the cells with Flow Cytometry Staining Buffer and resuspend at a concentration of 1 x 10⁷ cells/mL.

-

-

Fc Receptor Blocking (Optional):

-

To prevent non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody.

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells twice with 2-3 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

(Optional) Add a viability dye to exclude dead cells from the analysis.

-

Acquire the samples on a flow cytometer equipped with a laser that can excite at ~633-647 nm.

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the fluorescence intensity in the appropriate channel for Sulfo-Cy5 to quantify the target-positive cells.

-

Caption: A schematic of the workflow for cell staining and analysis using flow cytometry with a Sulfo-Cy5 conjugate.

Applications in Research and Drug Development

The bright, far-red fluorescence of Sulfo-Cy5 makes it an invaluable tool in various research and drug development applications:

-

Fluorescence Microscopy and Imaging: Its emission in the near-infrared region minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. This is particularly advantageous for deep-tissue and in-vivo imaging.

-

Flow Cytometry: Sulfo-Cy5 is well-suited for multicolor flow cytometry experiments due to its excitation by common red lasers and minimal spectral overlap with many other fluorophores.

-

Bioconjugation: The amine-reactive nature of Sulfo-Cy5 allows for the stable labeling of proteins, antibodies, peptides, and nucleic acids for a wide range of assays, including ELISAs, Western blotting, and microarray-based analyses.

-

Single-Molecule Imaging: The photostability of Cy5 dyes makes them suitable for single-molecule tracking and fluorescence resonance energy transfer (FRET) studies.

References

Sulfo-Cy5 Amine: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of Sulfo-Cy5 amine, a widely utilized fluorescent dye in biological research and drug development. This document outlines the dye's excitation and emission characteristics, provides detailed experimental protocols for their determination, and illustrates a relevant signaling pathway and experimental workflow using this fluorophore.

Core Spectral Properties of this compound

This compound is a water-soluble, bright, far-red fluorescent dye. Its key spectral properties are summarized in the table below, providing a quick reference for experimental planning and data analysis. The sulfonate groups enhance its water solubility, making it ideal for labeling biological molecules in aqueous environments.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | 646 nm | [2][3][4] |

| Emission Maximum (λem) | 662 nm | [2] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.28 | |

| Recommended Laser Lines | 633 nm or 647 nm | |

| Solubility | Good in water, DMF, DMSO, and alcohols |

Experimental Protocols

This section provides detailed methodologies for the determination of the key spectral properties of this compound.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the steps to measure the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum (~646 nm) to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected emission maximum (662 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

-

Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex from the previous step, ~646 nm).

-

Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

-

Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis:

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response if the software allows.

-

Identify and report the peak wavelengths for the excitation and emission maxima.

-

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is determined relative to a standard with a known quantum yield. For Sulfo-Cy5, a suitable standard would be a dye with similar absorption and emission properties, such as Cresyl Violet in methanol (Φ ≈ 0.54).

Materials:

-

This compound

-

Quantum yield standard (e.g., Cresyl Violet)

-

Spectroscopy-grade solvents (for both sample and standard)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a series of five dilutions for both the this compound (sample) and the quantum yield standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should range from 0.02 to 0.1.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each of the ten solutions at the same excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each of the ten solutions. The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the best-fit line for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the known quantum yield of the standard.

-

Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for this compound.

-

Slope_standard is the slope from the plot for the standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_standard is the refractive index of the solvent used for the standard.

-

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the use of this compound in a biological context.

References

Sulfo-Cy5 Amine: A Technical Guide to its Core Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the photophysical properties of Sulfo-Cy5 amine, a water-soluble, far-red fluorescent dye. Its utility in biological and biomedical research, particularly in the labeling of biomolecules, is underscored by its high molar extinction coefficient and quantum yield. This document outlines these key parameters, details the experimental protocols for their determination, and presents visual workflows for clarity.

Core Photophysical Data

The performance of a fluorophore is fundamentally defined by its ability to absorb and emit light. For this compound, the key quantitative metrics are its molar extinction coefficient and fluorescence quantum yield. These values are crucial for quantitative applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

| Property | Value | Units |

| Molar Extinction Coefficient (ε) | 271,000 | L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.28 | - |

| Maximum Excitation Wavelength (λabs) | 646 | nm |

| Maximum Emission Wavelength (λem) | 662 | nm |

Table 1: Key Photophysical Properties of this compound.[2][3]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the reliable application of fluorescent dyes. The following sections detail the methodologies for measuring these essential parameters for this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.[4]

Materials:

-

This compound

-

High-purity solvent (e.g., water, DMF, DMSO, or alcohols)[2]

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks

-

Cuvettes with a known path length (typically 1 cm)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. The solvent should be chosen based on the experimental application to ensure relevance.

-

-

Serial Dilutions:

-

Prepare a series of dilutions from the stock solution. This will create a set of standards with decreasing, known concentrations.

-

-

Spectrophotometric Measurement:

-

Using a spectrophotometer, measure the absorbance of the solvent (blank) at the maximum absorption wavelength of this compound (646 nm).

-

Measure the absorbance of each of the prepared dilutions at the same wavelength. Ensure that the absorbance values fall within the linear range of the spectrophotometer, typically below 1.5.

-

-

Data Analysis:

-

Plot the measured absorbance at 646 nm against the corresponding molar concentration for each dilution.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm, according to the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield, is commonly used.

Materials:

-

This compound solution of known absorbance

-

A standard fluorophore with a known quantum yield and spectral overlap (e.g., another cyanine dye)

-

The same high-purity solvent used for the sample and standard

-

Spectrofluorometer

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a dilute solution of the standard fluorophore and a dilute solution of this compound in the same solvent.

-

The concentrations of both solutions should be adjusted so that their absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Measure the absorbance of both the standard and the this compound solutions at the chosen excitation wavelength using a spectrophotometer.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of the standard solution by exciting it at the chosen wavelength.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution using the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for both the standard and the sample.

-

The quantum yield of the this compound (Φsample) can then be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φstd is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).

-

Applications in Research and Development

The amine-reactive nature of this compound allows for its covalent conjugation to biomolecules such as proteins and antibodies, enabling their tracking and quantification in biological systems. The sulfonate groups enhance its water solubility, making it suitable for use in aqueous solutions without the need for organic co-solvents that could be detrimental to sensitive proteins. Its far-red emission is advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration. The precise knowledge of its extinction coefficient and quantum yield is paramount for accurate quantification in these and other applications, including fluorescence microscopy, flow cytometry, and molecular probe development.

References

Sulfo-Cy5 Amine: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 amine is a fluorescent dye widely utilized in biological research and drug development for labeling proteins, antibodies, peptides, and nucleic acids. Its incorporation of sulfonate groups enhances its water solubility, a critical attribute for applications in aqueous biological environments. This guide provides a comprehensive overview of the water solubility and stability of this compound, supported by experimental protocols and key data presented for practical laboratory use.

Core Properties of this compound

This compound is a derivative of the cyanine dye Cy5, featuring a primary amine group for covalent attachment to various molecules. The presence of sulfonate (SO₃⁻) groups significantly increases its hydrophilicity compared to its non-sulfonated counterpart, making it suitable for direct use in aqueous buffers without the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.[1][2][3]

Water Solubility

The water solubility of this compound is a key feature for its use in bioconjugation. While often described qualitatively as "moderate" or "good" in technical datasheets, quantitative data provides more precise guidance for experimental design.[4][5]

| Solvent | Solubility | Conditions |

| Water | 1.67 mg/mL (2.25 mM) | Requires sonication and heating to 60°C |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (67.48 mM) | Ultrasonic may be needed; hygroscopic |

| Dimethylformamide (DMF) | Good solubility | - |

| Alcohols | Good solubility | - |

Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents.

It is important to note that when preparing aqueous stock solutions, filtration through a 0.22 µm filter after dissolution is recommended to ensure sterility and remove any particulates.

Stability Profile

The stability of this compound is critical for its storage, handling, and experimental application. Key factors influencing its stability include temperature, pH, and light exposure.

Temperature and Storage Stability

Proper storage is essential to maintain the integrity and reactivity of this compound.

| Form | Storage Temperature | Duration | Conditions |

| Solid | -20°C | Up to 24 months | In the dark, desiccated |

| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture and light |

| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture and light |

| Transportation | Room Temperature | Up to 3 weeks | Protected from prolonged light exposure |

Table 2: Recommended Storage and Transportation Conditions for this compound.

pH Stability

The pH of the reaction buffer is a critical parameter for both the stability of the dye and the efficiency of the labeling reaction. While Sulfo-Cy5 conjugates are reported to be stable over a broad pH range of 4 to 10, the free dye, particularly the cyanine core, can be susceptible to degradation under certain conditions. Specifically, cyanine dyes can be unstable in very basic conditions (pH > 8). For labeling reactions, a pH range of 7.5 to 8.5 is often recommended to ensure the primary amine of the target molecule is sufficiently nucleophilic while minimizing dye degradation.

Photostability

This compound is described as having good photostability. However, as with most fluorescent dyes, prolonged exposure to light should be avoided to prevent photobleaching. All handling, storage, and experimental procedures should be conducted with protection from light where possible.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of stock solutions and a general protocol for bioconjugation.

Preparation of Stock Solutions

A concentrated stock solution is typically prepared in an organic solvent like DMSO and then diluted into the aqueous reaction buffer.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Protocol:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

-

Vortex the vial thoroughly until all the dye is completely dissolved.

-

For long-term storage, aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.

General Bioconjugation Workflow

This compound can be conjugated to molecules containing a reactive group that can form a covalent bond with its primary amine, such as a carboxylic acid activated with EDC/NHS. The following is a general workflow for such a conjugation.

Detailed Protocol for Protein Labeling via EDC/NHS Chemistry:

This protocol outlines the steps for conjugating this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid).

Materials:

-

Protein to be labeled in a suitable buffer (e.g., MES buffer, pH 6.0)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Protocol:

-

Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines or carboxyl groups.

-

Activate the Protein:

-

Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the protein solution. A typical starting point is a 10-fold molar excess of each over the protein.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein will need to be optimized for the specific application but a 5- to 20-fold molar excess of the dye is a common starting range.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted activated esters. Incubate for 15-30 minutes.

-

Purify the Conjugate:

-

Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.

-

Collect the fractions containing the labeled protein.

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy5 (approximately 646 nm).

-

The following diagram illustrates the logical relationship in determining the degree of labeling.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules due to its enhanced water solubility and good photostability. Understanding its solubility limits and stability characteristics is crucial for successful and reproducible experimental outcomes. By following the recommended storage and handling protocols, researchers can ensure the long-term performance of this versatile dye in a wide range of applications, from cellular imaging to in vivo studies.

References

The Inner Workings of a Far-Red Emitter: A Technical Guide to Sulfo-Cy5 Amine Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of Sulfo-Cy5 amine, a widely utilized far-red fluorescent probe. We will explore the fundamental photophysical mechanisms, provide detailed experimental protocols for its application in bioconjugation, and present key quantitative data in a clear, comparative format.

Core Fluorescence Mechanism of Sulfo-Cy5

Sulfo-Cy5 belongs to the cyanine class of dyes, characterized by two nitrogen-containing heterocyclic moieties linked by a polymethine chain. The fluorescence of these molecules is intrinsically linked to the electronic structure of this conjugated system.

Upon absorption of a photon with appropriate energy, a π-electron in the polymethine chain is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited state is short-lived and can decay back to the ground state through several pathways. For fluorescent molecules like Sulfo-Cy5, the most favorable decay pathway is the emission of a photon, a process known as fluorescence. The energy of the emitted photon is slightly lower than the absorbed photon (a phenomenon known as the Stokes shift) due to vibrational relaxation in the excited state.

A key competing process that reduces fluorescence efficiency is trans-cis isomerization around the double bonds of the polymethine chain. This non-radiative decay pathway provides a route for the excited molecule to return to the ground state without emitting light. The rigidity of the environment around the dye can influence the rate of this isomerization. When Sulfo-Cy5 is in a more viscous solvent or covalently attached to a large biomolecule, this isomerization is sterically hindered, leading to a decrease in the non-radiative decay rate and a corresponding increase in fluorescence quantum yield.

The sulfonate groups on the Sulfo-Cy5 molecule do not directly participate in the fluorescence mechanism but confer high water solubility, making it particularly suitable for biological applications in aqueous environments.[1]

The photophysical processes involved in Sulfo-Cy5 fluorescence can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic transitions in Sulfo-Cy5.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 nm | [2][3] |

| Emission Maximum (λem) | ~662 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~271,000 cm-1M-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.28 | |

| Molecular Weight | ~741 g/mol |

Experimental Protocols

This compound is a versatile tool for labeling biomolecules that possess a carboxyl group. The primary amine of the dye can be covalently coupled to a carboxylic acid using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the covalent conjugation of this compound to a carboxyl group on a protein. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (containing accessible carboxyl groups)

-

This compound

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Activation Buffer before proceeding.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.

-

Add EDC and Sulfo-NHS to the protein solution. A molar excess of 50-100 fold of EDC and Sulfo-NHS over the protein is a good starting point.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in the Coupling Buffer or anhydrous DMSO.

-

Add the this compound solution to the activated protein solution. A molar excess of 10-20 fold of the amine dye over the protein is recommended as a starting point.

-

Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS.

-

Collect the fractions containing the protein-dye conjugate, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the purified conjugate at 280 nm and 646 nm. The following formula can be used:

-

DOL = (A646 / εdye) / ((A280 - (A646 * CF280)) / εprotein)

-

Where:

-

A646 and A280 are the absorbances at 646 nm and 280 nm, respectively.

-

εdye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm (~271,000 cm-1M-1).

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

CF280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.04 for Sulfo-Cy5).

-

-

-

Caption: Experimental workflow for labeling a protein with this compound.

Applications in Research and Drug Development

The bright, far-red fluorescence and high water solubility of this compound make it an excellent choice for a variety of applications in life sciences research and drug development.

-

Fluorescence Microscopy and Imaging: Labeled antibodies and other targeting moieties can be used to visualize specific proteins, organelles, or cells in both fixed and live-cell imaging experiments.

-

Flow Cytometry: Sulfo-Cy5 conjugates are used for the identification and sorting of specific cell populations based on the expression of cell surface markers.

-

In Vivo Imaging: The far-red emission of Sulfo-Cy5 allows for deeper tissue penetration and reduced background autofluorescence, making it suitable for non-invasive imaging in small animal models.

-

High-Throughput Screening: Labeled ligands can be used in fluorescence-based assays to screen for compounds that modulate the interaction between a ligand and its receptor.

The ability to covalently attach this robust fluorophore to a wide range of biomolecules provides a powerful tool for elucidating biological pathways and accelerating the drug discovery process.

References

Sulfo-Cy5 Amine: An In-depth Technical Guide for In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Sulfo-Cy5 amine, a near-infrared (NIR) fluorescent dye, and its advantages for in vivo imaging. We will delve into its core properties, provide detailed experimental protocols, and present quantitative data to assist researchers in leveraging this powerful tool for their studies.

Core Advantages of this compound for In Vivo Imaging

This compound is a sulfonated cyanine dye that offers several key advantages for non-invasive imaging in living organisms:

-

Enhanced Water Solubility: The presence of sulfo groups significantly increases the hydrophilicity of the dye. This high water solubility prevents aggregation in aqueous biological environments, which is crucial for consistent and reliable results.[1]

-

Near-Infrared (NIR) Emission: Sulfo-Cy5 emits fluorescence in the NIR window (around 662 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption. This leads to deeper tissue penetration and a significantly higher signal-to-noise ratio compared to fluorophores in the visible spectrum.[2]

-

Versatile Conjugation Chemistry: The primary amine group on the Sulfo-Cy5 molecule allows for straightforward covalent attachment to a wide range of biomolecules. This includes antibodies, peptides, and other targeting ligands through reactions with activated esters (like NHS esters), aldehydes, or ketones.[3]

-

High Photostability: Cyanine dyes like Sulfo-Cy5 are known for their robust photostability, which is essential for longitudinal imaging studies that require repeated exposure to excitation light.[2]

-

pH Insensitivity: The fluorescence of Sulfo-Cy5 conjugates is stable over a broad pH range (pH 4 to 10), ensuring reliable signal in various physiological and pathological microenvironments.[2]

These properties make this compound an excellent choice for a variety of in vivo applications, including tumor targeting, biodistribution studies, and tracking of biological processes over time.

Quantitative Data

For researchers to effectively design and compare imaging agents, quantitative data on the photophysical properties of the fluorophore are essential.

| Property | Value |

| Maximum Excitation Wavelength (λex) | 646 nm |

| Maximum Emission Wavelength (λem) | 662 nm |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.28 |

| Molecular Weight | ~741 g/mol |

Data compiled from multiple sources.

Experimental Protocols

Conjugation of Sulfo-Cy5 NHS Ester to an Antibody

This protocol describes the labeling of an antibody with Sulfo-Cy5 NHS ester, a common reactive form used for amine conjugation.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.

-

Sulfo-Cy5 NHS ester.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

1 M Sodium Bicarbonate buffer (pH 8.5-9.5).

-

Spin desalting column (e.g., Sephadex G-25) for purification.

Methodology:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS pH 7.2-7.4.

-

Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to create a 10 mg/mL stock solution.

-

Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

Conjugation Reaction: Add a 10:1 to 20:1 molar excess of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently vortexing. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a spin desalting column pre-equilibrated with PBS.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 646 nm (A646).

-

Calculate the protein concentration: Protein Conc. (M) = [A280 - (A646 × CF280)] / ε_protein (where CF280 is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody).

-

Calculate the dye concentration: Dye Conc. (M) = A646 / ε_dye

-

Calculate the DOL: DOL = Dye Conc. / Protein Conc.

-

An optimal DOL for antibodies is typically between 2 and 10.

-

In Vivo Imaging of a Tumor Model with a Sulfo-Cy5 Labeled Antibody

This protocol outlines a general workflow for imaging a subcutaneous tumor model in mice.

Materials:

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft).

-

Sulfo-Cy5 labeled antibody.

-

In vivo imaging system with appropriate NIR filters.

-

Anesthesia (e.g., isoflurane).

-

Sterile PBS for injection.

Methodology:

-

Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. Acquire a pre-injection baseline image.

-

Probe Administration: Intravenously inject the Sulfo-Cy5 labeled antibody (typically 1-10 nmol per mouse) via the tail vein.

-

Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

Ex Vivo Analysis: At the final time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo signal distribution and perform more sensitive quantification.

-

Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point. Calculate tumor-to-background or tumor-to-organ ratios to assess targeting specificity.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for in vivo imaging using a Sulfo-Cy5 labeled probe.

EGFR Signaling Pathway for Targeted Imaging

Caption: EGFR signaling pathway, a common target for in vivo imaging with labeled antibodies.

Biodistribution Data

The biodistribution of a fluorescent probe is critical for assessing its targeting efficacy and potential off-target effects. Below is a table with representative tumor-to-organ ratios for different Cy5-labeled targeting agents from published studies.

| Targeting Agent | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio |

| Cy5.5-labeled Peptide (A11) | MDA-MB-231 Xenograft | 4 hours | ~4.5 | ~0.8 | ~0.7 |

| Cy5-labeled Nanoparticle | Colorectal Cancer PDX | 5 hours | Not Reported | ~0.6 | ~0.5 |

| Cy5-labeled Antibody (mAb-SA) | HepG2 Xenograft | 72 hours | High (not quantified) | >8 | >8 |

Note: These values are illustrative and can vary significantly based on the specific targeting ligand, animal model, and imaging parameters.

References

An In-depth Technical Guide to Sulfo-Cy5 Amine and Non-Sulfonated Cy5 Amine for Researchers and Drug Development Professionals

Introduction

In the landscape of fluorescent labeling, cyanine dyes, particularly Cy5, have become indispensable tools for visualizing and quantifying biological molecules and processes. Their bright fluorescence in the far-red spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio. This guide provides a detailed comparison of two key variants: Sulfo-Cy5 amine and its non-sulfonated counterpart, Cy5 amine. Understanding the distinct properties of these molecules is crucial for designing robust and reproducible experiments in research, diagnostics, and drug development.

The primary structural difference between these two dyes lies in the presence of sulfonate groups on the Sulfo-Cy5 molecule. These negatively charged groups impart distinct physicochemical properties that influence their application in various experimental settings. This guide will delve into these differences, offering a comprehensive overview of their chemical structures, photophysical properties, and practical applications, complete with detailed experimental protocols.

Core Differences and Key Properties

The addition of sulfonate groups to the cyanine core dramatically alters the dye's solubility and aggregation properties. While their spectral characteristics remain largely similar, the practical implications of these differences are significant.

Chemical Structures

The core structure of both dyes consists of two indole rings connected by a polymethine chain. The key distinction is the presence of sulfonate (SO₃⁻) groups on the indole rings of Sulfo-Cy5, which are absent in the non-sulfonated version.

Physicochemical and Photophysical Properties

The presence of sulfonate groups makes Sulfo-Cy5 highly water-soluble, whereas non-sulfonated Cy5 has limited aqueous solubility and often requires an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for labeling reactions.[1][2] This enhanced water solubility of Sulfo-Cy5 also reduces the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching.[1][2]

Below is a summary of the key quantitative data for both dyes, compiled for easy comparison.

| Property | This compound | Non-Sulfonated Cy5 Amine | Significance of the Difference |

| Solubility | High in aqueous solutions[3] | Low in aqueous solutions; requires organic co-solvents (DMSO, DMF) | Sulfo-Cy5 is ideal for labeling sensitive proteins that may denature in the presence of organic solvents. It also simplifies purification by dialysis. |

| Excitation Maximum (λex) | ~646 nm | ~646 nm | Both dyes are compatible with standard red laser lines (e.g., 633 nm, 647 nm). |

| Emission Maximum (λem) | ~662 nm | ~662 nm | The emission spectra are nearly identical, allowing for use with the same filter sets. |

| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | Both dyes have very high extinction coefficients, indicating strong light absorption and the potential for bright fluorescence. |

| Fluorescence Quantum Yield (Φ) | 0.28 | 0.2 | The slightly higher quantum yield of Sulfo-Cy5 can result in brighter conjugates. |

| Correction Factor at 280 nm (CF₂₈₀) | 0.04 | 0.04 | This factor is used to correct for the dye's absorbance at 280 nm when determining protein concentration. |

Experimental Protocols

Protein Labeling with Amine-Reactive Dyes

The following protocol provides a general guideline for labeling proteins with either this compound or non-sulfonated Cy5 amine. The amine group on the dye can be conjugated to electrophilic groups on the target molecule, such as activated esters (e.g., NHS esters) on a crosslinker or carboxyl groups on a protein (via EDC chemistry). The protocol below details the more common scenario of labeling a protein's primary amines (lysine residues and the N-terminus) using an NHS-ester derivative of the dye.

Materials:

-

Protein to be labeled (in an amine-free buffer such as PBS or bicarbonate buffer, pH 8.0-9.0)

-

Sulfo-Cy5 NHS ester or Cy5 NHS ester

-

Anhydrous DMSO or DMF (for non-sulfonated Cy5 NHS ester)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed, for example, by dialysis against the reaction buffer.

-

-

Dye Preparation:

-

For Sulfo-Cy5 NHS ester: The dye is water-soluble and can be dissolved directly in the reaction buffer or water.

-

For non-sulfonated Cy5 NHS ester: Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.

-

-

Labeling Reaction:

-

Add the appropriate volume of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Reaction Quenching (Optional):

-

To stop the reaction, you can add a quenching solution like hydroxylamine to a final concentration of 100-150 mM and incubate for 30-60 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis. Spin columns are a rapid method for small sample volumes.

-

For purification via spin column:

-

Equilibrate the column with your desired storage buffer.

-

Apply the reaction mixture to the column.

-

Centrifuge according to the manufacturer's instructions. The labeled protein will be in the eluate.

-

-

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL):

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.

-

Measure Absorbance:

-

Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).

-

-

Calculate Protein and Dye Concentrations:

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance at 280 nm.

-

A₆₅₀ is the absorbance at ~650 nm.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.04 for both dyes).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of the dye at ~650 nm (271,000 M⁻¹cm⁻¹ for Sulfo-Cy5 and 250,000 M⁻¹cm⁻¹ for Cy5).

-

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with an amine-reactive Cy5 dye.

Caption: A generalized workflow for protein labeling with amine-reactive Cy5 dyes.

Logical Flow for Dye Selection

The choice between this compound and non-sulfonated Cy5 amine depends on several experimental factors. The following diagram outlines the decision-making process.

Caption: Decision tree for selecting between Sulfo-Cy5 and non-sulfonated Cy5 amine.

Applications in Research and Drug Development

Both Sulfo-Cy5 and non-sulfonated Cy5 are extensively used in a variety of applications:

-

Fluorescence Microscopy: For high-contrast imaging of cellular structures.

-

Flow Cytometry: For accurate cell sorting and analysis.

-

In Vivo Imaging: The far-red emission is ideal for deep tissue imaging with minimal background noise.

-

Bioconjugation: To label proteins, antibodies, and nucleic acids for use in assays such as ELISA, Western blotting, and immunohistochemistry.

-

Förster Resonance Energy Transfer (FRET): Cy5 is a common acceptor for donor fluorophores like Cy3.

The choice between the sulfonated and non-sulfonated versions often comes down to the specific requirements of the biomolecule being labeled and the downstream application. For sensitive proteins or when working in purely aqueous systems, Sulfo-Cy5 is the superior choice. For applications where the use of a small amount of organic solvent is acceptable and cost is a primary concern, non-sulfonated Cy5 remains a viable option.

Conclusion

This compound and non-sulfonated Cy5 amine are powerful tools for fluorescent labeling. The presence of sulfonate groups in Sulfo-Cy5 provides the significant advantages of high water solubility and reduced aggregation, making it a more versatile and often preferred reagent for bioconjugation, especially with sensitive proteins. While their spectral properties are nearly identical, the practical considerations of solubility and reaction conditions are paramount in choosing the right dye for a specific application. By understanding these core differences and following robust experimental protocols, researchers can effectively leverage the power of Cy5 fluorescence to achieve high-quality, reproducible data in their scientific endeavors.

References

Sulfo-Cy5 Amine: A Technical Guide to Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Sulfo-Cy5 amine, a water-soluble fluorescent dye essential for labeling biomolecules in a variety of research and drug development applications. This document outlines critical safety precautions, detailed experimental protocols for conjugation, and methods for the quality control of labeled molecules.

Introduction to this compound

This compound is a derivative of the popular cyanine dye, Cy5, modified with sulfonate groups to enhance its water solubility.[1] This modification makes it particularly suitable for labeling proteins, antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[1][2] The primary amine group on the Sulfo-Cy5 molecule allows for its covalent attachment to biomolecules, typically by reacting with carboxyl groups to form stable amide bonds.[1] Its bright fluorescence in the far-red region of the spectrum minimizes background autofluorescence from cellular components, making it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, appropriate personal protective equipment should be worn. This includes:

-

Gloves: Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

-

Eye Protection: Safety glasses or goggles are recommended.

-

Lab Coat: A standard lab coat should be worn to protect clothing.

First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, it is advisable to consult a physician.

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

| Parameter | Recommendation | Citation |

| Long-term Storage | Store at -20°C in the dark. | |

| Can be stored for up to 24 months under these conditions. | ||

| Stock Solution Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month. | |

| Solutions should be sealed to protect from moisture and light. | ||

| Transportation | Can be shipped at ambient temperature for up to 3 weeks. | |

| Handling | Avoid prolonged exposure to light and desiccate for storage. | |

| Equilibrate the vial to room temperature before opening to prevent moisture condensation. |

Principles of Conjugation: Carbodiimide Chemistry

This compound is typically conjugated to proteins and other biomolecules by targeting carboxyl groups (-COOH) on aspartic and glutamic acid residues. This is achieved through a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The conjugation process can be performed as a one-step or a more controlled two-step reaction. The two-step approach is often preferred as it minimizes the risk of protein-protein crosslinking. In this method, the carboxyl groups on the protein are first activated with EDC and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. The activated protein is then purified to remove excess EDC and Sulfo-NHS before the addition of the amine-containing dye, this compound. The amine group of the dye then reacts with the Sulfo-NHS ester to form a stable amide bond.

Figure 1. Two-step EDC/Sulfo-NHS mediated conjugation pathway.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a protein containing accessible carboxyl groups. Optimization may be required for specific proteins and applications.

Materials Required

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching Solution (optional): 1 M Hydroxylamine or Tris, pH 8.5

-

Anhydrous DMSO or DMF for preparing dye stock solution

-

Desalting column (e.g., Sephadex G-25) for purification

Two-Step Conjugation Protocol

This method is recommended to minimize protein polymerization.

Step 1: Activation of Protein Carboxyl Groups

-

Prepare the protein solution at a concentration of 2-10 mg/mL in Activation Buffer.

-

Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Add EDC and Sulfo-NHS to the protein solution to achieve a final concentration of approximately 2 mM EDC and 5 mM Sulfo-NHS.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Removal of Excess Activation Reagents

-

Immediately after activation, remove the excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Coupling Buffer.

Step 3: Conjugation with this compound

-

Prepare a stock solution of this compound (e.g., 5 mM) in anhydrous DMSO.

-

Add the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a typical starting point.

-

Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

Step 4: Quenching and Purification

-

(Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature.

-

Purify the Sulfo-Cy5-labeled protein from unreacted dye and byproducts using a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

One-Step Conjugation Protocol

This method is faster but carries a higher risk of protein polymerization.

-

Prepare the protein solution (2-10 mg/mL) in a reaction buffer such as 0.1 M MES, pH 4.7-6.0.

-

Add this compound to the protein solution at a 10-fold molar excess.

-

Add EDC to the reaction mixture to achieve at least a 10-fold molar excess relative to the protein.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

-

Purify the conjugate as described in the two-step protocol.

Figure 2. Experimental workflow for two-step protein labeling.

Quality Control of the Conjugate

After purification, it is essential to characterize the conjugate to determine the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

Spectrophotometric Analysis

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5, which is approximately 646 nm (A646).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A280 - (A646 × CF280)] / ε_protein

Where:

-

CF280 is the correction factor for the dye at 280 nm (A280 of the dye / Amax of the dye). For Sulfo-Cy5, this is approximately 0.04.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the Degree of Labeling (DOL):

DOL = A646 / (ε_dye × Protein Concentration (M))

Where:

-

ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm, which is approximately 271,000 cm⁻¹M⁻¹.

-

An optimal DOL is typically between 2 and 10 for antibodies, but this may vary depending on the protein and the application. Over-labeling can sometimes lead to reduced protein activity or fluorescence quenching.

Conclusion

This compound is a versatile and highly effective fluorescent probe for labeling biomolecules in aqueous media. By following the safety, handling, and experimental guidelines outlined in this technical guide, researchers can confidently and reproducibly generate high-quality fluorescent conjugates for a wide array of applications in life sciences and drug development. Careful optimization of the conjugation reaction and thorough characterization of the final product are key to achieving reliable and meaningful experimental results.

References

Methodological & Application

Sulfo-Cy5 Amine Protein Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-Cy5 NHS ester, a bright and photostable fluorescent dye. This amine-reactive dye is ideal for labeling proteins and peptides, enabling their use in a wide range of applications including fluorescence microscopy, flow cytometry, western blotting, and immunoassays. The sulfonate groups of Sulfo-Cy5 enhance its water solubility, making it suitable for labeling reactions in aqueous environments without the need for organic co-solvents.[1] The N-hydroxysuccinimide (NHS) ester moiety efficiently reacts with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[2]

Core Principles of Sulfo-Cy5 Amine Labeling

The fundamental principle of this labeling reaction is the nucleophilic attack of a primary amine on the NHS ester of the Sulfo-Cy5 dye. This reaction is highly pH-dependent, with optimal labeling occurring at a pH of 8.0-9.0.[3][4] At this pH, the primary amines are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized.

Quantitative Data Summary

Successful protein labeling hinges on optimizing several key parameters. The following tables summarize the critical quantitative data for the this compound protein labeling protocol.

Table 1: Reagent and Buffer Recommendations

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[3] |